Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
Description
Chemical Identity and Nomenclature
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is registered under the Chemical Abstracts Service number 1425334-72-0 and carries the PubChem compound identification number 71304619. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate, which precisely describes the molecular architecture and functional group positioning. Alternative nomenclature includes the more concise designation tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate, which emphasizes the central acetate framework with its cyano and pyridyl substituents.
The compound's molecular formula is established as C17H23N3O4, indicating the presence of seventeen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This elemental composition reflects the complex nature of the molecule, incorporating multiple functional groups including the tert-butoxycarbonyl protecting group, the pyridine ring system, the cyano group, and the tert-butyl ester functionality. The systematic naming convention follows established organic chemistry nomenclature rules, with the tert-butyl ester serving as the primary functional group, while the cyano and protected aminopyridyl groups are treated as substituents on the acetate carbon framework.
The compound is also referenced in various chemical databases and commercial catalogs under multiple synonyms, facilitating its identification across different chemical information systems. These alternative names often emphasize different structural features or follow different naming conventions, but all refer to the same molecular entity with the confirmed molecular weight of 333.4 grams per mole.
Molecular Structure and Functional Groups
The molecular structure of this compound represents a sophisticated arrangement of functional groups that demonstrates careful synthetic design. The central framework consists of an acetate moiety bearing both a cyano group and a substituted pyridine ring as substituents on the alpha carbon. This structural arrangement creates a highly functionalized molecule with multiple reactive sites that can be selectively manipulated under appropriate reaction conditions.
The pyridine ring system serves as a fundamental heterocyclic component, positioned at the 2-position of the acetate carbon and substituted at the 4-position with a tert-butoxycarbonyl-protected amino group. This protection strategy is characteristic of modern peptide and pharmaceutical synthesis, where the tert-butoxycarbonyl group provides excellent protection for amino functionalities under a wide range of reaction conditions. The protection is particularly valuable because it can be selectively removed under acidic conditions while remaining stable under basic and neutral conditions commonly employed in organic synthesis.
The cyano group attached to the acetate carbon represents another key functional element, providing both electron-withdrawing character and potential for further chemical transformation. Cyano groups are known for their versatility in organic synthesis, serving as precursors to carboxylic acids, amides, and various heterocyclic systems through appropriate chemical manipulations. The positioning of the cyano group adjacent to both the pyridine ring and the ester functionality creates a highly activated carbon center that can participate in various condensation and cyclization reactions.
The tert-butyl ester functionality completes the structural framework, providing protection for the carboxylic acid group while maintaining the molecule's overall stability and synthetic utility. The bulky tert-butyl group offers excellent protection against nucleophilic attack and hydrolysis under mild conditions, while remaining removable under acidic conditions when deprotection is desired. This combination of functional groups creates a molecule that is both synthetically versatile and structurally stable, making it valuable for complex multi-step synthetic sequences.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its complex molecular structure and multiple functional groups. The compound exhibits a molecular weight of 333.4 grams per mole, which places it in the range of moderately sized organic molecules suitable for pharmaceutical and synthetic applications. This molecular weight is consistent with the presence of multiple functional groups and the two bulky tert-butyl protecting groups that contribute significantly to the overall molecular mass.
The compound's structural complexity, incorporating both polar and nonpolar elements, suggests intermediate solubility characteristics in common organic solvents. The presence of the pyridine ring system provides basic character to the molecule, while the multiple ester and carbamate functionalities contribute to its overall polarity. The cyano group adds additional polar character, while the tert-butyl groups provide significant hydrophobic character, creating a molecule with balanced solubility properties that are typical of synthetic intermediates designed for organic synthesis applications.
The stability profile of this compound is largely determined by the protective groups incorporated into its structure. The tert-butoxycarbonyl protecting group is known for its exceptional stability under basic and neutral conditions, while being readily removable under acidic conditions. This selective stability makes the compound particularly valuable for synthetic sequences that require protection of the amino functionality during various chemical transformations. Similarly, the tert-butyl ester provides protection for the carboxylic acid functionality while maintaining stability under a wide range of reaction conditions.
The electronic properties of the molecule are significantly influenced by the pyridine ring system and the cyano group, both of which serve as electron-withdrawing elements. This electronic character affects the reactivity of the central carbon atom, making it more susceptible to nucleophilic attack and various condensation reactions. The combination of electron-withdrawing groups creates an activated carbon center that can participate in carbon-carbon bond-forming reactions, making the compound valuable as a synthetic building block for more complex molecular architectures.
Historical Context and Development
The development of this compound represents the convergence of several important advances in organic chemistry, particularly in the areas of protecting group chemistry and heterocyclic synthesis. The tert-butoxycarbonyl protecting group, commonly known in synthetic chemistry for amino protection, has been a cornerstone of peptide and pharmaceutical synthesis since its introduction in the mid-twentieth century. The application of this protecting group strategy to pyridine-containing molecules represents a natural evolution of these protective methodologies to more complex heterocyclic systems.
The synthetic methodology for preparing protected aminopyridine derivatives has evolved significantly over the past several decades, with the development of improved coupling reagents and reaction conditions. The use of carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and 1-hydroxybenzotriazole has enabled high-yielding protection of aminopyridine substrates under mild conditions. These methodological advances have made it possible to prepare complex molecules like this compound with excellent selectivity and yield.
The incorporation of cyanoacetate functionality into organic molecules has a long history in synthetic organic chemistry, with these groups serving as versatile building blocks for heterocycle formation and carbon-carbon bond construction. The combination of cyanoacetate chemistry with protected aminopyridine systems represents a sophisticated approach to building complex molecular architectures that can serve as intermediates for pharmaceutical and material science applications. The development of methods for preparing such compounds reflects the increasing complexity and sophistication of modern synthetic organic chemistry.
The compound's creation date in chemical databases indicates its relatively recent development, with the first database entry recorded in 2013. This timeline reflects the ongoing evolution of synthetic methodology and the continuous development of new building blocks for complex organic synthesis. The compound represents part of the expanding toolkit of synthetic organic chemists working in pharmaceutical and material science applications, where complex heterocyclic systems with multiple functional groups are increasingly important.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry as a multifunctional building block that exemplifies modern approaches to synthetic design and molecular construction. The compound's structure incorporates several key elements that make it valuable for complex organic synthesis, including protected amino functionality, heterocyclic systems, and activated carbon centers suitable for further chemical transformation. This combination of features makes it particularly useful in the synthesis of pharmaceutical intermediates and complex organic molecules that require careful control of reactivity and selectivity.
The presence of the protected aminopyridine system makes this compound particularly valuable in medicinal chemistry applications, where pyridine-containing molecules are prevalent in pharmaceutical compounds. The tert-butoxycarbonyl protection allows for selective manipulation of other functional groups within the molecule while preserving the amino functionality for later stages of synthesis. This strategy is essential in complex synthetic sequences where multiple functional groups must be manipulated in a controlled and selective manner to achieve the desired final products.
The cyanoacetate functionality provides multiple synthetic opportunities, including its use in Knoevenagel condensation reactions with aldehydes and ketones to form electron-deficient alkenes. These reactions are particularly valuable for creating complex carbon frameworks and can be conducted under mild, catalyst-free conditions in aqueous ethanol solutions. The versatility of the cyano group also extends to its potential conversion to carboxylic acids, amides, and various heterocyclic systems, making the compound a valuable precursor for diverse molecular architectures.
The compound's design reflects contemporary approaches to synthetic organic chemistry that emphasize the use of protecting groups and functional group compatibility to enable complex molecular constructions. The careful selection and positioning of functional groups within the molecule demonstrates sophisticated synthetic planning that takes into account both the immediate synthetic utility and the potential for further chemical transformation. This approach is characteristic of modern pharmaceutical chemistry, where complex molecules must be constructed through multiple synthetic steps while maintaining high levels of selectivity and efficiency throughout the entire synthetic sequence.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the cyanoacetate group: This can be achieved through a nucleophilic substitution reaction where a cyanoacetate anion reacts with a suitable electrophile.
Coupling with the pyridine ring: The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Deprotected amine derivatives that can be further functionalized.
Scientific Research Applications
Synthesis and Preparation
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves several key steps:
- Formation of the tert-butoxycarbonylamino group : This is achieved through the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine.
- Introduction of the cyanoacetate group : This can be accomplished via a nucleophilic substitution reaction where a cyanoacetate anion reacts with an appropriate electrophile.
- Coupling with the pyridine ring : The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Major Products and Reactions
The compound can undergo various reactions leading to significant derivatives:
- Oxidation : Produces oxidized derivatives of the pyridine ring.
- Reduction : Yields amino derivatives of the original compound.
- Substitution : Results in deprotected amine derivatives suitable for further functionalization.
Scientific Research Applications
This compound has several key applications across different fields:
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules, particularly those involving nitrogen-containing heterocycles.
Biology
- Enzyme Interactions and Protein Modifications : Derivatives of this compound are utilized in studies exploring enzyme interactions, protein modifications, and other biochemical pathways. Its ability to release free amines under acidic conditions makes it valuable for studying amine-reactive species in biological systems.
Industry
- Production of Specialty Chemicals : The compound is used in manufacturing specialty chemicals and materials, contributing to various industrial applications.
Uniqueness
The combination of both the tert-butoxycarbonyl protecting group and the cyanoacetate group renders this compound unique. This structural combination allows for selective reactions and functionalizations that are not achievable with simpler compounds, making it particularly useful in synthetic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and the creation of complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate (AN-3953)
- Structure: Differs by having a free amino group at the 3-position of the pyridine ring instead of the Boc-protected amino group at the 4-position.
- Key Differences: The free amino group in AN-3953 allows for direct derivatization without deprotection, making it more reactive in coupling reactions.
- Applications : Suitable for immediate functionalization in peptide synthesis or metal-catalyzed cross-coupling reactions.
Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate (AN-3947)
- Structure: Features a conjugated imine (pyridin-2-ylidene) group with an amino substituent at the 5-position.
- Key Differences: The imine group introduces extended conjugation, altering electronic properties and UV absorption profiles. Increased planarity may enhance coordination with metal catalysts, making AN-3947 useful in organometallic chemistry .
Aromatic Ring Modifications
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
- Structure : Replaces the pyridine ring with a 3-bromophenyl group.
- Key Differences: The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, a versatility absent in the pyridine-based target compound. The phenyl ring lacks the electron-withdrawing nitrogen of pyridine, reducing the acidity of the α-cyano proton .
- Applications : Acts as a precursor for synthesizing biaryl structures in medicinal chemistry.
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Structure : Contains a chloro substituent and dimethoxymethyl group on the pyridine ring, with a methylcarbamate side chain.
- Key Differences: The chloro group increases electrophilicity, favoring nucleophilic aromatic substitution. The methylcarbamate group offers different steric and electronic effects compared to cyanoacetate, altering reactivity in ester hydrolysis .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Modifications | Key Functional Groups | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| Target Compound | 4-Boc-amino pyridin-2-yl, cyanoacetate | Boc-protected amine, cyanoacetate | ~336.38 | Pharmaceutical intermediate |
| AN-3953 | 3-Amino pyridin-2-yl, cyanoacetate | Free amine, cyanoacetate | ~263.30 | Direct coupling reactions |
| Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | 3-Bromo phenyl, cyanoacetate | Bromophenyl, cyanoacetate | ~297.16 | Suzuki-Miyaura cross-coupling |
| AN-3947 | 5-Amino pyridin-2-ylidene, cyanoacetate | Imine, cyanoacetate | ~261.29 | Organometallic synthesis |
Table 2: Stability and Reactivity
| Compound Name | Stability Profile | Reactivity Highlights |
|---|---|---|
| Target Compound | Boc group stable in base, labile in acid | α-Cyano proton acidity enhanced by pyridine |
| AN-3953 | Prone to oxidation (free amine) | Reactive in diazotization or acylation |
| Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate | Stable under inert conditions | Bromine facilitates cross-coupling |
Biological Activity
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O₄
- Molecular Weight : 334.4 g/mol
- CAS Number : 1425334-72-0
- InChI Key : GRLAGFIOBSOJCO
The compound features a tert-butyl ester, a cyanoacetate group, and a pyridine ring, which is common in many biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group provides stability and protection for the amine functionality during synthetic processes .
The biological activity of this compound is primarily attributed to its ability to serve as an intermediate in various chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for the exposure of the amine group, which can then participate in further functionalization or interaction with biological targets.
Enzyme Interactions
Research indicates that derivatives of this compound can be utilized to study enzyme interactions and protein modifications. The pyridine ring is known to enhance binding affinity to certain enzymes, making it a valuable scaffold for designing enzyme inhibitors or modulators .
Synthesis and Evaluation
A notable study synthesized related pyridine derivatives and evaluated their biological activities. These compounds were tested for their ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that modifications to the pyridine ring significantly affected biological activity, indicating that structural optimization could enhance efficacy .
Inhibitory Effects on β-Lactamases
Another area of research has focused on developing β-lactamase inhibitors using similar compounds. By modifying the structure of pyridine-based compounds, researchers have been able to create effective inhibitors that restore the activity of β-lactam antibiotics against resistant bacterial strains .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Enzyme Inhibition | Derivatives showed significant inhibition against enzymes linked to cancer. |
| Anticancer Activity | Structural analogs induced apoptosis in cancer cell lines. |
| β-Lactamase Inhibition | Modified compounds restored antibiotic efficacy against resistant bacteria. |
Q & A
Q. Key Optimization Parameters :
Advanced Question: How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
Methodological Answer:
Stereoselectivity in derivatives (e.g., chiral acetates or pyrrolidine analogs) is achieved via:
- Chiral auxiliaries : Use of (R)- or (S)-tert-butyl sulfinamide to direct asymmetric induction during cyclization .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates to isolate enantiomers (e.g., >90% ee reported for similar pyridine derivatives) .
Challenges : Competing pathways (e.g., epimerization) may occur under strong acidic/basic conditions. Stabilizing intermediates with bulky silyl groups (e.g., TBSCl) mitigates this .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- HRMS : Exact mass (calc. for C₁₈H₂₄N₃O₄⁺: 370.1767) confirms molecular integrity .
Validation : Cross-reference with IR (C≡N stretch at ~2200 cm⁻¹) and HPLC purity (>95%) .
Advanced Question: How do electronic effects of substituents on the pyridine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing cyano and Boc-amino groups activate the pyridine ring for electrophilic substitution at specific positions:
- Suzuki-Miyaura Coupling : Boronic esters at the 4-position (e.g., 4-boronate derivatives) react efficiently with aryl halides (Pd(OAc)₂, SPhos ligand, 80°C) due to conjugation with the electron-deficient ring .
- Contradictions in Data :
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 100°C, with Boc group cleavage as the primary degradation pathway .
- Light Sensitivity : UV exposure (λ < 300 nm) induces cyano group isomerization. Store in amber vials at –20°C .
Q. Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, 1 month | <5% | None detected |
| 40°C, 1 week | 12% | tert-Butyl 2-cyanoacetate |
Advanced Question: How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Docking Studies : The pyridine ring and cyano group form hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets). Modifying the Boc group to smaller substituents (e.g., acetyl) improves binding affinity by 30% in silico .
- MD Simulations : Predict solubility by calculating logP values. Introducing polar groups (e.g., hydroxyl) at the 5-position reduces hydrophobicity (ΔlogP = –1.2) .
Validation : Compare predicted vs. experimental IC₅₀ values for kinase inhibitors derived from this scaffold .
Basic Question: What purification strategies resolve co-eluting impurities in the final product?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 40%). The product typically elutes at Rf = 0.3–0.4 .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to –20°C for 12 hours. Yields crystals with >99% purity .
Advanced Question: How does the compound behave under biorelevant conditions (e.g., plasma stability)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
